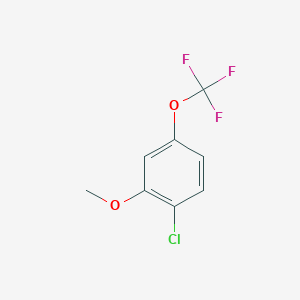

2-Chloro-5-(trifluoromethoxy)anisole

Vue d'ensemble

Description

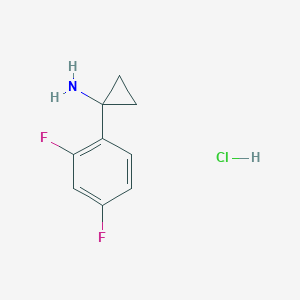

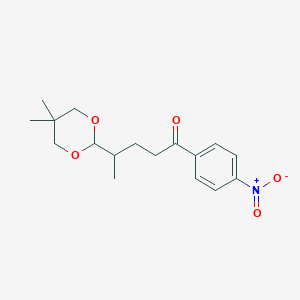

2-Chloro-5-(trifluoromethoxy)anisole is a chemical compound with the molecular formula C8H6ClF3O2 . It has a molecular weight of 226.58 . It is used for research and development purposes .

Molecular Structure Analysis

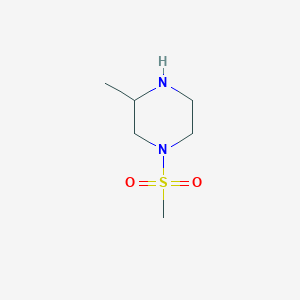

The molecular structure of 2-Chloro-5-(trifluoromethoxy)anisole consists of a benzene ring substituted with a chlorine atom, a trifluoromethoxy group, and a methoxy group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Applications De Recherche Scientifique

Long-Range Electron-Withdrawing Effects

The trifluoromethoxy group, a key component of 2-Chloro-5-(trifluoromethoxy)anisole, has been studied for its ability to exert long-range electron-withdrawing effects. This property is significant in the field of organic chemistry, especially in the deprotonation of compounds. The trifluoromethoxy group is superior to both the methoxy and trifluoromethyl groups in promoting hydrogen/metal permutation at ortho positions, which impacts the basicity of arylmetal compounds even when located in meta or para positions. This finding provides insights into the structural and distance dependence of substituent effects in organic molecules (Castagnetti & Schlosser, 2002).

Photochemical Synthesis Applications

2-Chloro-5-(trifluoromethoxy)anisole and related compounds have been used in photochemical synthesis. For example, the photochemical rearrangement of certain isoxazole derivatives has been shown to produce novel β-lactam systems, highlighting the role of trifluoromethoxy anisoles in the synthesis of complex organic structures (Donati, Fusi & Ponticelli, 2003).

Aromatic Chlorination

In the field of organic chemistry, the chlorination of anisoles and related compounds has been a subject of interest. Studies have shown that trifluoromethoxy anisoles can undergo selective chlorination, providing insights into the reactivity and selectivity of these processes. The research helps in understanding the electronic and steric effects on chlorination reactions and may have implications in designing synthetic pathways for chlorinated organic compounds (Smith, McKeer & Taylor, 1987; Smith, McKeer & Taylor, 1988).

Reactions with Sulfur Trioxide

Investigations into the reactions of trifluoromethoxy anisoles with sulfur trioxide have provided valuable data on sulfonation reactions and the stability of various organic compounds. These studies are crucial for understanding the chemical behavior of anisoles under different reaction conditions and have potential applications in designing and synthesizing sulfonated aromatic compounds (Ansink & Cerfontain, 2010).

C–H Activation Studies

In the field of organometallic chemistry, the C–H bond activation of anisole derivatives has been studied to understand the selectivity and reaction mechanisms. Research on trifluoromethoxy anisoles has contributed to a better understanding of the interaction between anisole and electrophilic metal complexes, which is vital for the development of catalytic processes in organic synthesis (Bonnington et al., 2012).

Safety And Hazards

While specific safety and hazard information for 2-Chloro-5-(trifluoromethoxy)anisole is not available in the search results, general safety measures for handling chemicals should be followed. These include avoiding inhalation, ingestion, and contact with skin and eyes, and using the compound only in well-ventilated areas or with appropriate respiratory protection .

Propriétés

IUPAC Name |

1-chloro-2-methoxy-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O2/c1-13-7-4-5(2-3-6(7)9)14-8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKNGEKGWOCZIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(trifluoromethoxy)anisole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

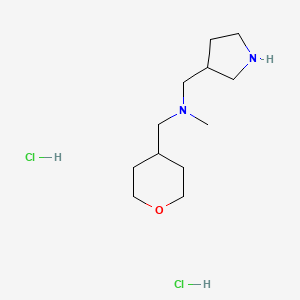

![N-Methyl-N-[2-(2-piperidinyl)ethyl]-cyclohexanamine dihydrochloride](/img/structure/B1424162.png)

![5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424167.png)

![4,7-dibromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424168.png)

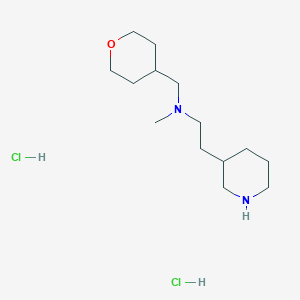

![N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride](/img/structure/B1424169.png)

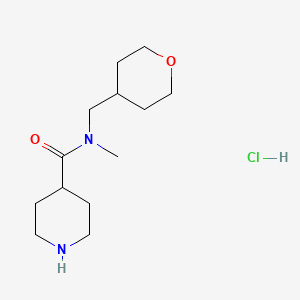

![N-Methyl-N-[2-(4-piperidinyl)ethyl]-cyclohexanamine dihydrochloride](/img/structure/B1424170.png)